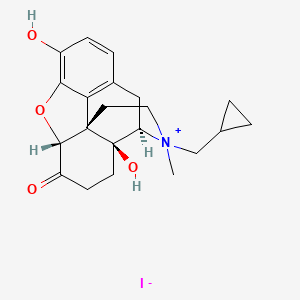

Naltrexone methiodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26INO4 |

|---|---|

Molecular Weight |

483.3 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide |

InChI |

InChI=1S/C21H25NO4.HI/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1 |

InChI Key |

VYZRRRRJXDLIFG-KNLJMPJLSA-N |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies

Precursor Chemistry and Synthetic Pathways to Naltrexone (B1662487) Methiodide

The primary precursor for the synthesis of naltrexone methiodide is naltrexone. Naltrexone itself is a synthetic compound, derived from thebaine, a naturally occurring opioid alkaloid. rsc.org The synthesis of naltrexone involves the N-demethylation of oxymorphone to produce noroxymorphone (B159341), followed by alkylation with cyclopropylmethyl bromide. google.comresearchgate.net

The direct synthesis of this compound from naltrexone is a quaternization reaction. This involves the N-methylation of the tertiary amine in naltrexone. A common method for this is the reaction of naltrexone with an excess of methyl iodide (CH₃I) in a suitable solvent, such as acetone (B3395972). nih.gov This reaction leads to the formation of the quaternary ammonium (B1175870) iodide salt, this compound.

An alternative pathway involves the use of oripavine as a starting material. Oripavine can be quaternized with cyclopropylmethyl halides, followed by singlet oxygen oxidation and reduction to yield the 14-hydroxyketone functionality, ultimately leading to (R)-methylnaltrexone. researchgate.net

Stereochemical Considerations in this compound Synthesis

The quaternization of the nitrogen atom in naltrexone introduces a new chiral center, resulting in the potential for two diastereomers, (R)- and (S)-N-methylnaltrexone. nih.govgoogle.com The stereochemical outcome of the methylation reaction is a critical consideration.

Studies using 2D NOESY NMR have been employed to determine the stereochemistry of the newly formed quaternary center. nih.gov It has been shown that the reaction of naltrexone with methyl iodide can lead to the formation of the (R)-diastereomer, where the methyl group occupies an axial position with respect to the piperidine (B6355638) ring. nih.gov The stereoselective synthesis of a specific diastereomer, such as (R)-N-methylnaltrexone, is of significant interest as different stereoisomers can exhibit distinct biological properties. google.com

Optimization of this compound Synthesis Methodologies

Optimizing the synthesis of this compound focuses on improving yield, purity, and scalability. The choice of solvent and reaction conditions plays a crucial role. For instance, the quaternization of naltrexone with methyl iodide has been carried out in acetone in a sealed tube at elevated temperatures to achieve a good yield. nih.gov

For large-scale industrial production, methods for producing highly pure naltrexone, the precursor, are essential. This includes the alkylation of noroxymorphone with cyclopropylmethyl bromide in solvents like N-ethyl-2-pyrrolidone to achieve high chemical purity. google.com The purification of the final this compound product can be achieved through techniques like chromatography and recrystallization. google.com

Isotopic Labeling Strategies for this compound in Research Applications

Isotopic labeling of this compound is vital for its use in research, particularly in receptor binding assays and metabolic studies. Tritiated ([³H]) this compound is a commonly used radioligand. The synthesis of [³H]this compound allows for the characterization of opioid receptor binding affinities and distribution. For instance, [³H]naloxone methiodide has been used to compare the binding affinities for µ, δ, and κ opioid receptors in mouse brain homogenates. nih.gov The specific activity and purity of the radiolabeled compound are critical for obtaining reliable experimental data.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies of this compound

The synthesis of derivatives and analogs of this compound is a key strategy for investigating its structure-activity relationships (SAR). These studies aim to understand how modifications to the molecule's structure affect its binding affinity, selectivity, and functional activity at opioid receptors.

Design and Synthesis of this compound Analogs

The design of this compound analogs often focuses on modifying specific functional groups to probe their role in receptor interaction. For example, replacing the phenolic hydroxyl group with a carboxamido group has been explored. nih.govresearchgate.net Another strategy involves opening the furan (B31954) ring to create corresponding 4-hydroxy derivatives, which have shown very high affinity for µ and κ receptors. nih.govnih.gov

The synthesis of these analogs often follows similar synthetic routes to the parent compound, with modifications made to the precursor before the final quaternization step or by direct modification of the this compound molecule. nih.gov

Modifications for Enhanced Selectivity or Binding Kinetics

Modifications to the this compound structure can be made to enhance its selectivity for a particular opioid receptor subtype or to alter its binding kinetics. For instance, the introduction of a sulfate (B86663) group at the 14-position to create naltrexone-14-O-sulfate has been shown to improve the µ/κ opioid receptor selectivity ratio compared to the parent naltrexone. researchgate.netnih.gov

Furthermore, the synthesis of zwitterionic derivatives has been investigated as a means to limit central nervous system penetration. researchgate.netnih.gov Docking studies and computational modeling are often used in conjunction with synthetic efforts to rationally design analogs with desired properties. drugbank.com These studies help in understanding the molecular interactions between the ligand and the receptor, guiding the synthesis of more potent and selective compounds.

Development of this compound-Based Affinity Probes

The strategic chemical modification of this compound has led to the development of specialized affinity probes for opioid receptor research. These probes are instrumental in elucidating the molecular interactions between ligands and their corresponding receptors. The quaternization of the nitrogen atom in naltrexone to form this compound is a key initial step, which confers a permanent positive charge to the molecule. This structural alteration is primarily aimed at restricting the molecule's passage across the blood-brain barrier, thereby creating peripherally selective opioid receptor antagonists. This characteristic is particularly valuable for developing affinity probes designed to investigate peripheral opioid receptors without the confounding effects of central nervous system engagement. researchgate.net

A notable derivatization strategy involves the structural modification of this compound to enhance its binding affinity and introduce functionalities suitable for probing receptor binding sites. One such approach has been the synthesis of analogs where the phenolic hydroxyl group at position 3 is replaced by a carboxamido group, coupled with the opening of the furan ring. nih.gov This "ring-open" carboxamide derivatization strategy has been shown to significantly influence the binding affinity of the resulting compounds for opioid receptors. nih.gov

Research has demonstrated the successful synthesis of a "ring-open" carboxamide analogue of this compound. nih.gov In this synthetic scheme, naltrexone is first converted to its N-methyl quaternary iodide salt, this compound. Subsequent chemical transformations lead to the opening of the furan ring and the introduction of a carboxamido group. This particular derivatization has yielded a potent antagonist at both µ (mu) and κ (kappa) opioid receptors. nih.gov

The binding affinities of this this compound-based affinity probe and its parent compound have been quantitatively determined, highlighting the impact of the derivatization on receptor interaction. The data underscores the high affinity of these compounds for opioid receptors, a critical attribute for an effective affinity probe.

Table 1: Opioid Receptor Binding Affinities of this compound and its "Ring-Open" Carboxamide Analogue

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| This compound | 2.0 | 110 | 12 |

| "Ring-Open" Carboxamide Analogue of this compound | 1.3 | 36 | 13 |

Data sourced from Wentland et al., 2009. nih.gov

Another general strategy for the development of affinity probes from the broader naltrexone scaffold involves the introduction of electrophilic groups at the 6β-position. nih.gov These reactive moieties can form covalent bonds with nucleophilic residues within the receptor's binding pocket, leading to irreversible labeling. This approach, while not exclusively applied to this compound, provides a foundational method for converting reversible antagonists into irreversible probes, which are invaluable for receptor mapping and characterization studies. nih.gov

The development of these this compound-based affinity probes, characterized by their high affinity and peripheral selectivity, represents a significant advancement in the tools available for opioid receptor research. These molecules facilitate detailed investigations into receptor structure, function, and pharmacology, particularly in the peripheral nervous system.

Molecular and Cellular Pharmacology of Naltrexone Methiodide

Opioid Receptor Binding Kinetics and Thermodynamics of Naltrexone (B1662487) Methiodide

Affinity and Selectivity Profiles for Mu, Delta, and Kappa Opioid Receptors

Naltrexone methiodide displays a strong binding affinity for mu (μ) and kappa (κ) opioid receptors and a lesser affinity for delta (δ) opioid receptors. nih.govmdpi.com As a derivative of naltrexone, its binding characteristics are often compared to the parent compound. Naltrexone itself has a high affinity for the μ-opioid receptor, and also binds to the κ- and δ-opioid receptors. eneuro.org

One study found the affinity (Ki) of this compound for the μ-opioid receptor to be 2.0 nM. nih.gov It acts as an antagonist at both μ and κ receptors. nih.gov While specific Ki values for this compound at all three receptor subtypes are not consistently reported across the literature, the general consensus is that it is a non-selective antagonist. medchemexpress.com

For comparison, the parent compound, naltrexone, exhibits subnanomolar affinity for MOR (Ki = 0.11 nM) and KOR (Ki = 0.19 nM), with a significantly lower affinity for DOR (Ki = 60 nM). researchgate.net Another study noted Ki values for naltrexone as 0.052 nM for MOR, 2.6 nM for DOR, and 0.23 nM for KOR. researchgate.net

| Compound | Mu (μ) | Delta (δ) | Kappa (κ) | Reference |

|---|---|---|---|---|

| This compound | 2.0 | - | - | nih.gov |

| Naltrexone (Study 1) | 0.11 | 60 | 0.19 | researchgate.net |

| Naltrexone (Study 2) | 0.052 | 2.6 | 0.23 | researchgate.net |

Receptor Occupancy Dynamics in Cellular Systems

Studies using positron emission tomography (PET) have investigated the receptor occupancy of naltrexone in the brain. A daily 50 mg dose of naltrexone was found to occupy approximately 90-95% of brain MORs and 20-35% of brain DORs. wikipedia.org At a dose of 100 mg per day, naltrexone achieved 87% and 92% occupancy of the KOR in different studies. wikipedia.org Simulations suggest that a 25 mg daily dose would result in about 60% KOR occupancy and nearly 90% MOR occupancy. wikipedia.org High KOR occupancy (92±1%) was also observed with a 100 mg naltrexone dose in individuals with alcohol use disorder. nih.gov

While these studies focus on naltrexone, the dynamics for this compound in peripheral systems are expected to be similar in terms of competitive antagonism, though its restricted central nervous system penetration means its occupancy is primarily in peripheral tissues. medchemexpress.comresearchgate.net

Allosteric Modulation of Opioid Receptors by this compound

Current research primarily characterizes this compound as a competitive antagonist at opioid receptors, meaning it binds to the same site as endogenous opioids and other opioid agonists, thereby blocking their effects. medchemexpress.comnih.gov There is limited direct evidence to suggest that this compound acts as an allosteric modulator. Allosteric modulators bind to a different site on the receptor to alter the receptor's response to an agonist. While some opioid ligands can exhibit allosteric properties, this has not been a primary finding for naltrexone or its methiodide derivative.

Intracellular Signaling Pathways Modulated by this compound

As an opioid receptor antagonist, this compound's primary role in intracellular signaling is to block the pathways normally activated by opioid agonists.

G-Protein Coupling and Downstream Effector Activation

Opioid receptors are G-protein coupled receptors (GPCRs). escholarship.org Agonist binding to these receptors, such as the μ-opioid receptor, typically leads to the activation of inhibitory G-proteins (Gi/o). escholarship.org This activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels, leading to neuronal inhibition. escholarship.org

This compound, by competitively binding to the receptor, prevents this G-protein coupling and the subsequent downstream signaling cascade. For instance, in studies with the parent compound naltrexone, it was found to be a potent antagonist at the μ-receptor, correlating well with its binding affinity. nih.gov Naltrexone and its derivatives have been shown to antagonize the stimulation of [³⁵S]GTPγS binding, a measure of G-protein activation, that is induced by opioid agonists. nih.gov

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). escholarship.org This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to desensitization. escholarship.orgresearchgate.net β-arrestin also acts as a scaffold protein, facilitating the internalization of the receptor from the cell surface into endosomes. escholarship.org

As an antagonist, this compound does not typically induce receptor phosphorylation and subsequent β-arrestin recruitment. Instead, it can prevent the conformational changes in the receptor that are necessary for these processes to occur in response to an agonist. However, some research indicates that certain antagonists, described as "pharmacological chaperones," can promote the maturation and cell surface expression of newly synthesized receptors. For example, naloxone (B1662785) and naloxone methiodide were found to increase the level of the mature kappa-opioid receptor species on the cell surface. researchgate.netresearchgate.net This suggests that while it blocks agonist-induced signaling, this compound may have other effects on receptor trafficking and expression.

Regulation of cAMP Production and MAPK Signaling

The direct effects of this compound on cyclic adenosine (B11128) monophosphate (cAMP) production and mitogen-activated protein kinase (MAPK) signaling pathways are not extensively detailed in current literature. However, inferences can be drawn from studies on its parent compound, naltrexone, and the closely related naloxone methiodide.

Chronic administration of opiates is known to lead to an upregulation of the cAMP signaling pathway. nih.gov Studies on naltrexone-precipitated morphine withdrawal in animal models have shown altered transcription mediated by the cAMP response element (CRE) in various brain regions. nih.gov For instance, during withdrawal, CRE-mediated transcription increases in the locus coeruleus but decreases in the lateral ventral tegmental area and dorsal raphe nucleus. nih.gov This indicates that by blocking opioid receptors, naltrexone can indirectly lead to significant modulations in the cAMP pathway that has adapted to chronic opioid presence.

The MAPK signaling cascade, a crucial pathway for cellular processes like proliferation and differentiation, has also been implicated. esmed.org Some research suggests that the aversive properties of certain kappa opioid receptor (KOR) agonists may require p38 MAPK activation through an arrestin-dependent mechanism. researchgate.net The KOR agonist nalfurafine, noted for its reduced side effects, does not appear to activate the mTOR pathway, a downstream effector of MAPK signaling. researchgate.net While direct evidence for this compound is scarce, some studies using naloxone methiodide suggest a potential for modulation of MAPK pathways, such as the p38 MAPK/Erk pathway. scispace.comhku.hk

Interactions of this compound with Non-Opioid Receptors and Molecular Targets

While primarily characterized as an opioid receptor antagonist, evidence suggests that the parent compound, naltrexone, can interact with non-opioid molecular targets, particularly components of the innate immune system such as Toll-like receptors (TLRs).

Research has demonstrated that naltrexone can modulate inflammatory responses by interacting with TLRs. One study found that naltrexone hydrochloride inhibited the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) in human peripheral blood mononuclear cells (PBMCs). sgul.ac.uk This inhibitory effect was observed when the cells were stimulated with ligands for intracellular TLRs, specifically TLR7, TLR8, and TLR9. sgul.ac.uk Notably, naltrexone did not affect cytokine production stimulated via TLR4 in that particular study. sgul.ac.uk Other reports, however, suggest that low-dose naltrexone may block TLR4, which in turn reduces inflammatory cytokine expression. prescottrx.com These findings indicate that naltrexone has immunomodulatory potential through its action on intracellular TLR signaling pathways. sgul.ac.uk

Table 1: Effect of Naltrexone on Cytokine Production via Toll-like Receptor (TLR) Stimulation

| Cell Type | TLR Ligand | Cytokine Measured | Observed Effect of Naltrexone | Reference |

| PBMC Subsets (Monocytes, pDCs) | TLR7/8 and TLR9 ligands | IL-6, TNFα | Inhibition of cytokine production | sgul.ac.uk |

| PBMC | TLR4 ligand | IL-6 | No effect observed | sgul.ac.uk |

| Isolated Monocytes | TLR7/8 ligand | IL-6 | Inhibition of IL-6 production | sgul.ac.uk |

| Isolated B cells | TLR9 ligand | IL-6 | Inhibition of IL-6 production | sgul.ac.uk |

Recent research has identified a significant interaction between naltrexone and the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. frontiersin.orgfrontiersin.org TRPM3 is a calcium-permeable cation channel involved in various physiological processes, and its dysfunction has been linked to the pathophysiology of conditions like Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID. frontiersin.orgfrontiersin.orgscienceopen.com

Studies have shown that in natural killer (NK) cells from patients with these conditions, TRPM3 function is impaired. frontiersin.orgs4me.info The therapeutic mechanism of naltrexone in this context is believed to be its antagonism of μ-opioid receptors, which exert an inhibitory effect on TRPM3 channels. frontiersin.orgfrontiersin.org By blocking the μ-opioid receptor, naltrexone negates this inhibition, thereby restoring TRPM3 ion channel function and re-establishing the necessary influx of calcium for proper cellular processes. frontiersin.orgs4me.info Electrophysiological experiments using whole-cell patch-clamp techniques have confirmed that patients taking low-dose naltrexone exhibit restored TRPM3-like ionic currents in their NK cells. frontiersin.orgscienceopen.com

Table 2: Research Findings on Naltrexone's Modulation of TRPM3 Ion Channels

| Condition Studied | Cell Type | Key Finding | Proposed Mechanism | Reference |

| ME/CFS | Natural Killer (NK) Cells | Patients on low-dose naltrexone (LDN) have restored TRPM3-like ionic currents. | Naltrexone antagonizes μ-opioid receptors, negating their inhibitory function on TRPM3. | frontiersin.org |

| Long COVID | Natural Killer (NK) Cells | LDN treatment restored TRPM3 ion channel function in patients. | Naltrexone counteracts the inhibitory function of opioid receptors on TRPM3, reestablishing Ca2+ influx. | frontiersin.orgscienceopen.coms4me.info |

Exploration of Off-Target Binding and Pharmacological Effects

Cellular Uptake and Efflux Mechanisms of this compound

The distribution of this compound is fundamentally governed by its physicochemical properties rather than by specific transporter proteins. The addition of a methyl group to the nitrogen atom of naltrexone creates a quaternary ammonium (B1175870) cation, which significantly increases the molecule's polarity and size, thereby limiting its passive diffusion across lipid membranes.

A key family of efflux transporters that actively remove xenobiotics from cells is the P-glycoprotein (P-gp) family, encoded by the ABCB1/MDR1 gene. researchgate.net Research has consistently shown that the parent compound, naltrexone, is not a substrate for P-gp. mdpi.comnih.gov Furthermore, naltrexone does not appear to inhibit P-gp activity. mdpi.com This lack of interaction with major efflux transporters like P-gp suggests that the limited cellular access of this compound is due to its inherent low permeability, not active efflux. Studies with the analogous compound, naloxone methiodide, also support the idea that its distribution is restricted to the periphery, implying it is not a significant substrate for transporters that would facilitate its entry into the central nervous system. researchgate.netresearchgate.net

The defining pharmacological characteristic of this compound is its greatly restricted permeability across biological barriers, most notably the blood-brain barrier (BBB). This is a direct result of its quaternized structure.

In vitro permeability studies using Madin-Darby canine kidney (MDCKII) cell monolayers, a common model for the BBB, have been conducted on the parent compound, naltrexone. These studies show that naltrexone itself has high permeability and that its transport is not significantly mediated by efflux transporters, as indicated by an efflux ratio of less than 2. nih.gov

In contrast, while direct permeability data for this compound from such models is not widely published, its inability to cross the BBB is well-established from in vivo studies where it acts as a peripherally restricted antagonist. researchgate.netresearchgate.net Functional in vitro assays provide indirect evidence of its low permeability. For example, in studies on kappa-opioid receptor (rKOR) upregulation, a 20-fold higher concentration of naloxone methiodide (20 µM) was required to produce an effect equivalent to that of 1 µM naloxone, its parent compound that readily crosses cell membranes. researchgate.net This disparity in effective concentration strongly suggests that a much smaller fraction of this compound is able to cross the cell membrane to reach its intracellular or membrane-bound target compared to its non-quaternized counterpart.

Table 3: Comparison of Permeability Characteristics

| Compound | Key Structural Feature | Permeability Across BBB | In Vitro Evidence (Cell Models) | Reference |

| Naltrexone | Tertiary amine | High | High permeability in MDCKII cells; not a P-gp substrate. | mdpi.comnih.govnih.gov |

| This compound | Quaternary amine | Very Low | Acts as a peripherally restricted antagonist; requires significantly higher concentrations than parent compound for in vitro cellular effects. | researchgate.netresearchgate.netresearchgate.net |

Pre Clinical Pharmacokinetics and Pharmacodynamics of Naltrexone Methiodide

Absorption and Distribution Profiles in Ex Vivo and Animal Models

Naltrexone (B1662487) methiodide is a quaternary ammonium (B1175870) derivative of naltrexone. nih.gov This structural modification, specifically the addition of a methyl group to the nitrogen atom, results in a molecule with a permanent positive charge, significantly increasing its polarity. This feature is fundamental to its pharmacokinetic profile, governing its movement across biological membranes.

Intestinal Absorption Mechanisms

The high polarity of naltrexone methiodide restricts its ability to passively diffuse across the lipid bilayers of the intestinal epithelium. The study of intestinal drug absorption often employs ex vivo and in situ models to gain insights into these processes. nih.gov Such methods, including the use of isolated intestinal tissues from animals like rats in Ussing chamber systems, allow for the direct measurement of a compound's transport across the intestinal mucosa. mdpi.comnih.gov For highly polar molecules like this compound, these models are critical for evaluating the low levels of absorption that are expected. The primary mechanism limiting its systemic uptake after oral administration is its hydrophilic nature, which prevents efficient transit through the lipophilic cell membranes of enterocytes.

Tissue Distribution and Compartmental Modeling in Rodent Studies

Studies in rodent models have been crucial for understanding the distribution of this compound. Following administration in mice, both this compound (referred to as MNTX) and its primary metabolite, naltrexone (NTX), can be quantified in blood and brain tissue. nih.gov Research has highlighted significant species differences in the handling of this compound; for instance, rats and mice demonstrate a greater capacity to N-demethylate this compound compared to dogs or humans. nih.gov This metabolic difference influences the subsequent distribution and elimination profiles of the parent drug and its metabolites.

In a study using mice, the concentration of this compound was measured in the blood and brain at various time points after administration. nih.gov These findings provide insight into the compound's distribution dynamics in a rodent model.

Metabolism of this compound in Biological Systems

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The metabolism of this compound, like its parent compound naltrexone, appears to largely bypass the cytochrome P450 (CYP450) enzyme system. In vitro studies using human liver microsomes have demonstrated that naltrexone hydrochloride has inhibitory effects on several CYP enzymes, particularly CYP2C9 and CYP2D6. researchgate.netnih.gov However, naltrexone itself is not significantly metabolized by the CYP450 system. wikipedia.orghpra.ie Instead, its primary metabolic pathway involves reduction by dihydrodiol dehydrogenases to 6β-naltrexol. wikipedia.org

For quaternary ammonium opioid antagonists like this compound, metabolism can vary across species. Studies on the related compound, methylnaltrexone (B1235389), show that N-demethylation is more significant in mice and rats than in dogs or humans. nih.gov The primary metabolic pathways for methylnaltrexone in animals include conversion to methyl-6-naltrexol isomers and glucuronidation. researchgate.net Glucuronide conjugation in the liver is a major metabolic route for methylnaltrexone in mice, rats, and dogs. researchgate.netresearchgate.net Given the structural similarities, it is plausible that this compound also undergoes metabolism via non-CYP450 pathways, such as reduction and subsequent conjugation. There is limited direct evidence specifying the exact enzymatic pathways for this compound, but the data from naltrexone and other N-methylated derivatives suggest a minimal role for CYP450 enzymes in its primary metabolism. hku.hk

Excretion and Elimination Pathways in Animal Models

The excretion and elimination of this compound in animal models are dictated by its nature as a quaternary ammonium compound, which restricts its passive diffusion across biological membranes and favors elimination via renal and hepatic pathways.

Pre-clinical data on related compounds provide insight into the likely clearance mechanisms for this compound. The parent compound, naltrexone, and its metabolites are primarily excreted by the kidneys. fda.govdrugbank.com The renal clearance of naltrexone suggests glomerular filtration is the main mechanism, while its metabolite, 6-ß-naltrexol, also undergoes active tubular secretion. fda.gov

For N-methylated analogs, both renal and fecal excretion are important routes. In dogs administered N-methylnaltrexone, approximately 50% of the dose was recovered in urine and 30% in feces over 120 hours. nih.gov This indicates substantial hepatic clearance and subsequent biliary excretion. The charged nature of this compound likely leads to significant renal clearance of the unchanged drug. Impaired liver or kidney function could, therefore, alter the clearance of such compounds. drugs.comnih.gov Studies on naltrexone in patients with end-stage renal disease showed higher plasma concentrations, suggesting that renal impairment affects its elimination. nih.gov

Biliary excretion is a significant pathway for the elimination of drugs and their metabolites from the liver into the gastrointestinal tract. numberanalytics.comnumberanalytics.com This process is particularly relevant for compounds that are then either eliminated in the feces or reabsorbed in the intestine, a process known as enterohepatic recirculation. sketchy.comnih.gov

The pharmacokinetic profile of naltrexone suggests that it and its metabolites may undergo enterohepatic recycling, which could contribute to variability in its elimination half-life. researchgate.netfda.gov Fecal excretion is a minor pathway for oral naltrexone, but for intravenously administered quaternary derivatives like methylnaltrexone, fecal excretion is more substantial, as seen in dogs. nih.govnumberanalytics.com This points to the importance of biliary excretion for this class of compounds. numberanalytics.com Enterohepatic recirculation can prolong the presence of a drug in the body by cycling it between the liver and the intestine. sketchy.comnih.gov While direct studies on the biliary excretion of this compound are limited, the data from analogous compounds suggest it is a relevant elimination pathway.

Renal and Hepatic Clearance Mechanisms

Pharmacodynamic Modeling of this compound in Pre-clinical Systems

Pharmacodynamic modeling helps to characterize the relationship between drug concentration and its pharmacological effect. For this compound, these studies are often designed to confirm its peripheral site of action.

In vitro assays are crucial for determining the direct effects of a compound on its target receptors and for quantifying its potency and efficacy. Studies on the related quaternary antagonist, naloxone (B1662785) methiodide, have demonstrated concentration-dependent effects on opioid receptors. For instance, in cells expressing the rat kappa-opioid receptor (rKOR), incubation with naloxone methiodide led to an increase in the maximal binding capacity (Bmax), indicative of receptor up-regulation. researchgate.net A statistically significant effect was observed at a concentration of 20 µM, which was comparable to the effect of 1 µM of the parent compound, naloxone. researchgate.net This suggests that higher concentrations of the quaternary derivative are needed to elicit a similar in vitro response compared to the parent, uncharged antagonist.

Table 1: In Vitro Effect of Naloxone Methiodide on Kappa-Opioid Receptor Binding

| Compound | Concentration (µM) | Effect on Bmax (Receptor Density) | Statistical Significance (p-value) |

|---|---|---|---|

| Naloxone | 1 | ~2-fold increase | < 0.05 |

| Naloxone Methiodide | 1 | ~30% increase | > 0.05 |

| Naloxone Methiodide | 20 | ~2-fold increase | < 0.05 |

Data derived from a study on rKOR cells. researchgate.net

In animal models, dose-effect studies are used to evaluate the pharmacological activity of a compound in a living system. This compound and similar quaternary antagonists are often used to differentiate between central and peripheral opioid effects. For example, studies have used naloxone methiodide to investigate its ability to reverse opioid-induced effects. researchgate.net

Dose-response relationships have been established in various animal models. In a study investigating the effects of human interferon-alpha, peripheral administration of naloxone methiodide (1 mg/kg) failed to block its effects on immobility time in a forced swimming test in mice. nih.gov However, when administered directly into the central nervous system (intracisternal administration), a much smaller dose (1 nmol per mouse) completely blocked the effect, confirming the central mediation of the observed behavior and the peripheral restriction of the antagonist. nih.gov Another study in rats found no evidence of cross-sensitivity between naltrexone and naloxone methiodide in a drug discrimination paradigm, indicating that the behavioral effects produced by naltrexone are not mimicked by its quaternary derivative at the doses tested. nih.gov These studies highlight how dose-effect modeling with peripherally restricted antagonists like this compound is a valuable tool in preclinical research to elucidate mechanisms of action.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6β-naltrexol |

| Naltrexone |

| This compound |

| Naloxone |

| Naloxone methiodide |

| Methylnaltrexone |

| 6-ß-naltrexol |

| Methyl-6-naltrexol |

Concentration-Response Relationships in In Vitro Assays

Mechanistic Drug-Drug Interactions Involving this compound

This compound, a quaternary ammonium derivative of naltrexone, is a peripherally restricted opioid antagonist. Its potential for drug-drug interactions is primarily dictated by its influence on drug-metabolizing enzymes and transporters, and its ability to compete with other ligands at receptor binding sites.

Modulation of Drug-Metabolizing Enzymes or Transporters

Preclinical data regarding the specific interaction of this compound with drug-metabolizing enzymes and transporters are limited. However, insights can be drawn from studies on its parent compound, naltrexone, and other related quaternary amine antagonists.

Drug-Metabolizing Enzymes:

There are conflicting reports regarding the interaction of the parent compound, naltrexone, with the cytochrome P450 (CYP) enzyme system. Some literature suggests that naltrexone is not metabolized by the CYP450 system and thus has a low potential for associated drug interactions. wikipedia.orgdrugsporphyria.net In contrast, a preclinical in vitro study using human liver microsomes (HLM) investigated the effects of naltrexone hydrochloride, a different salt form of naltrexone. nih.govresearchgate.net This study demonstrated that naltrexone hydrochloride could significantly inhibit the activity of several key CYP enzymes. nih.govresearchgate.net

Specifically, at a concentration of 1 µM, naltrexone hydrochloride inhibited the activity of CYP3A4 by 37.9%, CYP2C9 by 36.5%, and CYP2D6 by 31.8%. nih.gov The inhibitory effect was particularly pronounced for CYP2C9 and CYP2D6, with significant decreases in metabolic activity observed even at the lowest tested concentration of 0.01 µM. nih.govresearchgate.net The study determined the half-maximal inhibitory concentration (IC₅₀) values for CYP2C9 and CYP2D6 to be 3.40 ± 1.78 µM and 5.92 ± 1.58 µM, respectively. nih.govresearchgate.net These findings suggest a potential for drug interactions when co-administered with drugs metabolized by these enzymes. nih.gov Direct preclinical studies on this compound's effects on CYP enzymes have not been identified in the reviewed literature.

Inhibitory Effects of Naltrexone Hydrochloride on CYP Enzymes

| CYP Enzyme | Inhibition at 1 µM Naltrexone HCl | IC₅₀ Value (µM) |

|---|---|---|

| CYP1A2 | Not significantly inhibited | Not determined |

| CYP2C9 | 36.5% | 3.40 ± 1.78 |

| CYP2D6 | 31.8% | 5.92 ± 1.58 |

| CYP3A4 | 37.9% | Not determined |

Drug Transporters:

The interaction of opioid compounds with the P-glycoprotein (P-gp) efflux transporter is a critical factor in their pharmacokinetics. Research indicates that the parent compound, naltrexone, is not a substrate for P-gp and does not inhibit its function. mdpi.com

While direct studies on this compound are scarce, data from the closely related compound methylnaltrexone, which is also a quaternary amine derivative of naltrexone, show that it and its metabolites are not substrates for P-gp. bmj.comjefferson.edu The permanent positive charge and increased polarity of these quaternary amine compounds are predicted to limit their ability to cross the blood-brain barrier, a characteristic that is independent of P-gp interaction. bmj.comjefferson.edupainphysicianjournal.com Given the structural similarities, it is plausible that this compound also does not significantly interact with P-gp, but specific preclinical verification is lacking.

Competitive Binding at Receptor Sites with Other Ligands

This compound functions as a competitive antagonist at opioid receptors. Its permanent positive charge restricts its action primarily to the periphery. Preclinical studies have characterized its binding affinity for various opioid receptor subtypes, confirming its antagonist profile.

In radioligand binding assays, this compound has been shown to be an antagonist at both µ (mu) and κ (kappa) opioid receptors. nih.gov Its affinity for the δ (delta) opioid receptor is considerably lower. nih.gov One study determined the equilibrium dissociation constant (Kᵢ) of this compound at the µ-opioid receptor to be 2.0 nM and at the κ-opioid receptor to be 9.0 nM, indicating high affinity for these sites. nih.gov The addition of the methyl group to form the quaternary amine does appear to alter binding affinity when compared to other antagonists; for instance, naloxone methiodide shows an over 20-fold lower affinity for the rat κ-opioid receptor compared to naloxone. researchgate.netpsu.edu

The competitive nature of this compound means it will compete with and displace other opioid agonists and antagonists from the µ and κ receptor binding sites, thereby blocking their effects. wikipedia.orgnih.gov

Opioid Receptor Binding Affinities of this compound

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) (nM) | Receptor Selectivity (µ:κ) |

|---|---|---|---|

| This compound | µ (mu) | 2.0 | 4.5 |

| κ (kappa) | 9.0 |

Analytical Methodologies for Naltrexone Methiodide Research

Chromatographic Techniques for Naltrexone (B1662487) Methiodide Quantification

Chromatographic methods are fundamental for the separation and quantitative analysis of naltrexone methiodide from complex mixtures, such as biological fluids and pharmaceutical formulations. These techniques offer high resolution and sensitivity, making them indispensable in analytical research.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of naltrexone and its derivatives. Various HPLC methods have been developed, often employing different detection systems to achieve desired levels of sensitivity and selectivity.

UV-Vis detection is a common and accessible method. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the quantitative estimation of Naltrexone Hydrochloride in bulk drug and pharmaceutical formulations. scholarsresearchlibrary.com This method utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 5.8) and acetonitrile (B52724), with detection at 220 nm. scholarsresearchlibrary.com The linearity of this method was established in the range of 12-36 µg/mL. scholarsresearchlibrary.com Another study developed an HPLC-UV method for the simultaneous quantification of naltrexone and its primary metabolite, 6β-naltrexol, in plasma. nih.gov This environmentally friendly method used a C18 column with a mobile phase of methanol (B129727) and 0.1% ortho-phosphoric acid in water at a detection wavelength of 204 nm. nih.gov

Electrochemical detection (EC) offers enhanced sensitivity for electroactive compounds like naltrexone. One study detailed an HPLC method with an electrochemical detector for the simultaneous determination of naltrexone and 6-β-naltrexol in human serum. nih.gov This method involved liquid-liquid extraction and separation on a reverse-phase ODS-column. nih.gov

Table 1: HPLC Methods for Naltrexone Analysis

| Analytical Method | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range | Reference |

| RP-HPLC | Naltrexone HCl | Bulk Drug, Formulations | Oyster C18 (250 x 4.6mm, 5µm) | Ammonium acetate buffer (pH 5.8) : Acetonitrile (60:40 v/v) | UV at 220nm | 12-36 µg/mL | scholarsresearchlibrary.com |

| HPLC-UV | Naltrexone, 6β-naltrexol | Plasma | Kinetex EVO C18 (150 × 4.6 mm, 5 µm) | Methanol : 0.1 % ortho-phosphoric acid in water (20:80, v/v) | UV at 204 nm | N/A | nih.gov |

| HPLC-EC | Naltrexone, 6-β-naltrexol | Human Serum | Reverse-phase ODS-column | NaH2PO4-solution with acetonitrile, octanesulphonic acid, and tetraethylammonium (B1195904) hydrogen sulphate | Electrochemical | N/A | nih.govresearchgate.net |

| RP-HPLC | Naltrexone, Acetaminophen | Synthetic Mixture | Cybersil C18 (250 mm × 4.6 mm, 5 µm) | Methanol: Acetonitrile: Phosphate Buffer (50:30:20 v/v, pH 5.8) | UV at 230nm | 1-6 ppm (Naltrexone) | ijcrt.org |

This table is interactive. Users can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it ideal for detecting low concentrations of this compound and its metabolites in biological samples.

Several LC-MS/MS methods have been developed for the analysis of naltrexone and related compounds. A method for quantifying methylnaltrexone (B1235389) (MNTX) in human serum involved protein precipitation followed by LC-MS/MS analysis. nih.gov The chromatographic separation was achieved on an RP18 column with an isocratic mobile phase, and the MS/MS analysis was performed in positive ionization mode, monitoring the m/z transition 356.4/284.2 for MNTX. nih.gov The validation range for this method was 0.5-250 ng/ml. nih.gov

Another study developed a rapid and sensitive LC-MS/MS method for analyzing naltrexone and 6β-naltrexol in urine. spectroscopyonline.com This method featured a short cycle time of 2.7 minutes and achieved a limit of quantitation of 5 ng/mL for both analytes. spectroscopyonline.com For the simultaneous determination of naltrexone and 6-beta-naltrexol (B10792496) in plasma, an LC-MS/MS method was developed using a C18 column and monitoring ion transitions of m/z 342→324 for naltrexone and m/z 344→326 for 6-beta-naltrexol. nih.gov The limit of quantification was 2 ng/ml for naltrexone and 7.2 ng/ml for 6-beta-naltrexol. nih.gov

Table 2: LC-MS/MS Methods for Naltrexone and its Derivatives

| Analyte(s) | Matrix | Column | Ionization Mode | Monitored m/z Transitions | Limit of Quantification | Reference |

| Methylnaltrexone (MNTX) | Human Serum | RP18 | Positive | MNTX: 356.4/284.2 | 0.5 ng/ml | nih.gov |

| Naltrexone, 6β-naltrexol | Urine | Phenyl Hexyl | Positive | N/A | 5 ng/mL | spectroscopyonline.com |

| Naltrexone, 6-beta naltrexol | Incubation Buffer | Inert Sustain C18 | Positive | N/A | 100 ng/mL (Naltrexone), 10 ng/mL (6-beta naltrexol) | semanticscholar.org |

| Naltrexone, 6-beta-naltrexol | Plasma | C18 | Positive | Naltrexone: 342→324, 6-beta-naltrexol: 344→326 | 2 ng/ml (Naltrexone), 7.2 ng/ml (6-beta-naltrexol) | nih.gov |

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of naltrexone, particularly after derivatization to increase volatility and thermal stability. researchgate.netjfda-online.com Derivatization is often a necessary step for compounds like naltrexone that contain polar functional groups. jfda-online.com

A GC-MS method for the determination of naltrexone in plasma involved pre-column derivatization to its trimethylsilyl (B98337) (TMS) derivative. researchgate.net This method, validated in the concentration range of 1–50 ng/mL, utilized liquid-liquid extraction for sample preparation. researchgate.net GC-MS has also been used in combination with tandem mass spectrometry (GC-MS/MS) for even greater sensitivity and specificity in detecting naltrexone and its active metabolites. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are essential for the qualitative analysis of this compound, providing detailed information about its molecular structure and the identification of metabolites or impurities.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites or Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a compound, which is invaluable for identifying unknown metabolites or impurities. Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to piece together the complete structure of a molecule. hyphadiscovery.comnih.gov In cases where mass spectrometry data may be ambiguous, NMR can provide the conclusive evidence needed for correct structure assignment. hyphadiscovery.com For instance, a study on oxycodone and naltrexone utilized 1H and 13C NMR spectroscopy, comparing experimental chemical shifts with those calculated using density functional theory (DFT) to achieve complete spectral assignment. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the characterization and quantification of this compound.

UV-Vis spectroscopy is a straightforward and cost-effective method for quantitative analysis. A validation study for the quantification of naltrexone hydrochloride in capsules by UV-Vis spectrometry determined the linearity in the analytical range of 60 to 250 μg/mL, with a limit of detection of 1.63 μg/mL. researchgate.net Another study on the forced degradation of naltrexone used UV-Visible detection at 286.60 nm for quantification. dergipark.org.tr The UV spectrum of naltrexone exhibits an absorption peak around 280.65 nm. dergipark.org.tr

IR spectroscopy provides information about the functional groups present in a molecule. slideshare.net A study on the simultaneous quantification of naltrexone and bupropion (B1668061) utilized mid-infrared (MIR) spectroscopy. researchgate.net The IR spectrum of naltrexone shows characteristic absorption bands, including C-H bond stretching between 2800-3100 cm-1 and O-H bond stretching from 3200-3400 cm-1. scielo.br

Electrochemical and Immunoassay Methods

Electrochemical and immunoassay techniques offer sensitive and specific means of detecting and quantifying compounds in various samples. These methods are critical in both pharmaceutical analysis and the study of compounds in biological systems.

Electrochemical methods like voltammetry and amperometry are based on measuring the current that arises from the oxidation or reduction of an electroactive compound at an electrode surface when a potential is applied. For a molecule to be analyzed by these techniques, it must possess an electroactive functional group. In the case of naltrexone, the phenolic hydroxyl group is the primary site of electrochemical oxidation. sigmaaldrich.com

Research on naltrexone has demonstrated the utility of these methods. For instance, a sensitive electrochemical sensor was developed for naltrexone determination using a glassy carbon electrode modified with Nafion-doped carbon nanoparticles. researchgate.net This modification resulted in a 20-fold enhancement in sensitivity compared to a bare electrode. researchgate.net Differential pulse voltammetry using this sensor allowed for the detection of naltrexone in pharmaceutical forms and human plasma without extensive sample pretreatment. researchgate.net The method achieved a detection limit of 0.1 µM across two linear ranges (1–10 µM and 10–100 µM). researchgate.net

Flow injection analysis (FIA) coupled with amperometric detection has also been successfully applied for naltrexone quantification in pharmaceuticals. nih.gov Using a carbon paste electrode, this method achieved a detection limit of 2 x 10⁻⁸ M with a linear range spanning nearly three orders of magnitude. nih.gov

For this compound, the permanent positive charge on the quaternary nitrogen and the presence of the phenolic hydroxyl group suggest it would also be electroactive. However, the quaternization would likely alter the oxidation potential compared to naltrexone. Therefore, while these voltammetric and amperometric methods provide a strong starting point, the specific parameters, such as the applied potential and electrode modifications, would need to be re-optimized and validated specifically for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of an ELISA for a small molecule like this compound involves producing antibodies that specifically recognize the molecule. This is typically a competitive assay where the target analyte in the sample competes with a labeled or conjugated version of the analyte for a limited number of antibody binding sites. neogen.compegasusbio.com The signal generated is inversely proportional to the concentration of the analyte in the sample. neogen.com

Commercial ELISA kits are available for screening naltrexone and its metabolites in forensic matrices like human urine, blood, or oral fluid. neogen.com These kits are typically qualitative or semi-quantitative and are based on the competition between the drug in the sample and a drug-enzyme conjugate for pre-coated antibody binding sites. neogen.com The addition of a substrate results in color development, the intensity of which is measured to determine the result. neogen.com

Developing a research-specific ELISA for this compound would require several key steps:

Antibody Generation: Production of monoclonal or polyclonal antibodies that specifically bind to this compound. This would likely involve conjugating this compound to a larger carrier protein to make it immunogenic.

Assay Optimization: This involves checkerboard titrations of antibodies and conjugates to determine optimal concentrations, selection of appropriate blocking buffers and substrates, and optimization of incubation times and temperatures. pegasusbio.com

Validation: The developed assay must be validated for its intended purpose, assessing parameters like specificity (cross-reactivity with naltrexone and other related compounds), sensitivity (limit of detection), precision, and accuracy. pegasusbio.com

Given that antibodies are highly specific, an antibody developed for naltrexone may not recognize this compound with the same affinity, if at all, due to the structural change from the addition of the methyl group. Therefore, a dedicated ELISA for this compound would need to be developed and validated from the ground up. In some research contexts, such as studying the effects of naltrexone in animals, ELISA has been used to measure related biological markers like β-endorphin in plasma. eneuro.org

Voltammetric and Amperometric Detection

Bioanalytical Method Validation for this compound in Biological Matrices

Bioanalytical method validation is the process of establishing that a specific analytical method used for the quantitative determination of a drug or its metabolites in a given biological matrix is reliable and reproducible for the intended use. dntb.gov.uaresearchgate.net Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide detailed guidelines for this process. neogen.comresearchgate.net The validation must be performed for each biological matrix (e.g., plasma, urine, tissue) and species. neogen.com

The core parameters of bioanalytical method validation ensure the reliability of the data generated. dntb.gov.ua

Specificity and Selectivity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. biosynth.com Selectivity is the ability to differentiate the analyte from endogenous components in the biological matrix. researchgate.net This is typically assessed by analyzing at least six different blank matrix sources to check for interferences at the retention time of the analyte and any internal standard. neogen.comresearchgate.net For example, in a gas chromatography-mass spectrometry method for naltrexone and its metabolite 6-β-naltrexol in plasma, selectivity was confirmed by analyzing plasma from six different donors, with no interfering peaks found to be greater than a specified percentage of the limit of quantitation. psu.edu

Sensitivity: The sensitivity of a method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be determined with acceptable precision and accuracy. dntb.gov.ua For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for naltrexone, the LLOQ in plasma was established at 2 ng/mL. nih.gov

Accuracy and Precision: Accuracy describes the closeness of the determined value to the nominal or true value, while precision describes the closeness of repeated individual measurements. dntb.gov.uabiosynth.com Both are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples). Intra-day precision and accuracy are determined by replicate analyses on the same day, while inter-day precision and accuracy are assessed over several days. jfda-online.com For an LC-MS/MS method for naltrexone and 6-β-naltrexol, intra- and inter-day precision were required to be below 11.5% and accuracy between -3.6% and 4.0%. upf.edu

The following table presents validation data from a published method for the parent compound, naltrexone, which illustrates these parameters. A similar validation process would be mandatory for any method developed for this compound.

| Analyte | Matrix | Method | LLOQ (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (% of Target) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (% of Target) | Reference |

|---|---|---|---|---|---|---|---|---|

| Naltrexone | Human Plasma | GC-NICI-MS | 0.1 | 3.1 - 6.3 | 107 - 113 | 6.1 - 9.1 | 103 - 110 | psu.edu |

| 6-β-Naltrexol | Human Plasma | GC-NICI-MS | 0.1 | 3.1 - 5.7 | 107 - 120 | 5.9 - 9.1 | 110 - 113 | psu.edu |

| Naltrexone | Human Plasma | LC-ECD | 0.25 | <10 | <16 | <10 | <16 | nih.gov |

| 6-β-Naltrexol | Human Plasma | LC-ECD | 0.5 | <10 | <16 | <10 | <16 | nih.gov |

Biological matrices are complex mixtures that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or affecting electrochemical responses. These are known as matrix effects, and their evaluation is a critical part of method validation.

Matrix Effects: The effect of the matrix is assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solution. The permanent positive charge of this compound might make it particularly susceptible to ion-pairing with endogenous anions in biological fluids, potentially leading to significant matrix effects that would need to be carefully managed.

Sample Preparation Optimization: The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like methanol or acetonitrile is added to precipitate proteins. This was used in a method for heroin and its metabolites, including naltrexone, in human plasma. upf.edu

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For naltrexone and 6-β-naltrexol, LLE has been used with solvents like dichloromethane (B109758) or methyl-tertiary-butyl ether after alkalinizing the plasma sample. nih.govnih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate the analyte from the sample. SPE was shown to be an effective and simplifying step for the analysis of naltrexone and 6-β-naltrexol from human plasma, with extraction recoveries around 75-80%. psu.edu

Because this compound is a quaternary ammonium salt, it is significantly more polar and water-soluble than naltrexone. This property would render typical reversed-phase LLE and SPE methods developed for naltrexone ineffective. Optimization for this compound would likely require different approaches, such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange SPE cartridges, to achieve efficient extraction and cleanup from biological matrices. A study on the intravenous kinetics of radiolabeled naltrexonium methiodide in rats noted that only trace amounts of metabolites were extractable with ethyl acetate, underscoring the high polarity of the compound and the challenges associated with its extraction. nih.gov

Computational and Theoretical Studies of Naltrexone Methiodide

Molecular Docking and Dynamics Simulations of Naltrexone (B1662487) Methiodide-Receptor Interactions

Molecular docking and dynamics simulations are instrumental in visualizing how naltrexone methiodide binds to opioid receptors and the stability of this interaction over time.

While extensive computational studies have been performed on the parent compound, naltrexone, specific molecular docking and dynamics simulations for this compound are less prevalent in the literature. However, based on the well-understood binding mode of naltrexone and other morphinan (B1239233) antagonists, a highly probable binding conformation for this compound within the orthosteric binding pocket of the mu-opioid receptor (MOR) can be inferred.

The core morphinan structure is expected to adopt a similar orientation to naltrexone. The defining feature of this compound is its quaternary nitrogen, which carries a permanent positive charge. This cationic head is crucial for a charge-enhanced hydrogen bond with a key acidic residue in the receptor binding site. In the human mu-opioid receptor, this interaction is with the aspartic acid residue at position 147 (Asp147). nih.gov This salt bridge is a canonical interaction for morphinan-based ligands and is a primary anchor for the ligand within the binding pocket.

Molecular dynamics simulations of naltrexone complexed with the mu-opioid receptor have revealed a network of interactions that stabilize the ligand. nih.gov this compound is predicted to share many of these interactions, which are primarily hydrophobic and polar contacts within the transmembrane (TM) helices of the receptor.

Table 1: Predicted Key Interacting Residues for this compound at the Mu-Opioid Receptor (inferred from Naltrexone studies)

| Interacting Residue | Helix Location | Interaction Type | Predicted Role with this compound |

|---|---|---|---|

| Asp147 | TM3 | Ionic Bond / Salt Bridge | Primary anchor for the quaternary nitrogen. |

| Tyr148 | TM3 | Polar | Stabilizes the binding pocket. |

| Met151 | TM3 | Hydrophobic | Interacts with the morphinan core. |

| Trp293 | TM6 | Hydrophobic | Forms part of the hydrophobic pocket. |

| His297 | TM6 | Polar / Water-mediated | Potential hydrogen bonding with the 3-hydroxyl group. |

| Ile296 | TM6 | Hydrophobic | Interacts with the cyclopropylmethyl group. |

| Val300 | TM6 | Hydrophobic | Interacts with the morphinan core. |

This interactive table summarizes the key amino acid residues within the mu-opioid receptor's binding pocket that are anticipated to interact with this compound, based on computational models of its parent compound, naltrexone.

The binding energy is dominated by the strong electrostatic contribution from the Asp147 interaction, supplemented by numerous van der Waals contacts within the hydrophobic pocket. The permanent nature of the charge on this compound ensures a persistent and strong electrostatic interaction, contributing to its high affinity as an antagonist.

Current computational and experimental literature characterizes this compound as a competitive orthosteric antagonist. This means it binds directly to the same site as the endogenous opioid peptides and other opioid agonists, thereby blocking them from activating the receptor.

To date, there are no computational or experimental studies suggesting that this compound binds to or interacts with known allosteric sites on opioid receptors. Allosteric modulators bind to a topographically distinct site on the receptor to modulate the effects of the orthosteric ligand. The mechanism of action for this compound is consistently attributed to its occupation of the primary binding pocket, preventing agonist-mediated signaling.

Ligand-Protein Binding Conformations and Energetics

Quantum Mechanical Calculations for this compound Reactivity and Electronic Structure

Quantum mechanical (QM) methods are used to study the intrinsic electronic properties of a molecule, providing insights into its stability, reactivity, and the nature of its electrostatic field.

The conformation of this compound is largely dictated by its rigid pentacyclic morphinan skeleton. This structure allows for very little conformational flexibility. The primary regions of flexibility are the N-cyclopropylmethyl group and the orientation of the 14-hydroxyl group. Conformational analysis would focus on the rotational barriers of these groups.

Because the nitrogen atom is quaternized through methylation, it exists in a stable, permanently cationic form. Unlike its parent, naltrexone, which can exist in equilibrium between its protonated and free base forms depending on the pH, this compound does not have an ionizable proton on the nitrogen. Therefore, tautomerism involving the nitrogen is not a factor. Tautomerism of the phenolic hydroxyl group is possible but is not considered a major factor in its primary receptor interactions.

Quantum mechanical calculations are essential for determining the charge distribution across the this compound molecule. The most significant feature is the localization of a full formal positive charge on the quaternary nitrogen atom. This charge is somewhat delocalized to the adjacent methyl and cyclopropylmethyl groups.

The molecular electrostatic potential (MEP) map of this compound is dominated by this region of strong positive potential. The MEP is a visual representation of the electrostatic field surrounding the molecule and is critical for understanding non-covalent interactions.

Key features of the this compound MEP:

Positive Potential: A large, intense region of positive potential is centered around the N-methyl-cyclopropylmethyl group due to the permanent quaternary charge. This region is the primary driver for the interaction with the negatively charged Asp147 in the receptor.

Negative Potential: Regions of negative potential are located around the oxygen atoms of the 3-hydroxyl, 14-hydroxyl, and the furan (B31954) ring ether, making them potential hydrogen bond acceptors.

Neutral/Hydrophobic Regions: The carbocyclic rings of the morphinan structure present largely non-polar surfaces, contributing to hydrophobic interactions within the receptor binding pocket.

The MEP of this compound differs significantly from that of naltrexone, which would only show a similar localized positive potential at physiological pH when its tertiary amine is protonated. The permanent and well-defined positive charge on this compound is a key determinant of its pharmacological profile, particularly its high affinity and its inability to cross the blood-brain barrier.

Conformation Analysis and Tautomeric Forms

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate variations in the chemical structure of a series of compounds with changes in their biological activity using statistical models. For this compound and its analogs, QSAR models help identify the key physicochemical properties that determine antagonist potency and receptor selectivity.

While large-scale QSAR studies focused solely on quaternary morphinans are not common, studies on broader sets of opioid antagonists have yielded relevant insights. A 3D-QSAR study on a large set of naltrexone and naltrindole (B39905) analogues demonstrated that steric interactions, rather than electrostatic interactions, were the dominant factor in explaining the variance in binding affinity across the mu, delta, and kappa opioid receptors. acs.org This suggests that the shape and size of the substituents are critical for achieving high affinity and selectivity.

However, when considering the introduction of a permanent charge, the local electrostatic effect becomes highly significant. A study of indolomorphinan antagonists for the kappa-opioid receptor investigated a series of compounds with different cationic groups, including quaternary ammonium (B1175870) groups. The findings provided a clear correlation between the nature of the cationic group and antagonist potency.

Table 2: QSAR Findings for Cationic Indolomorphinan Antagonists

| Cationic Group | General Potency Rank | Key Finding |

|---|---|---|

| Guanidines | 1 (Most Potent) | Strongest basicity and optimal geometry for interaction. |

| Amidines | 2 | Intermediate potency. |

| Quaternary Ammonium | 2 | Similar potency to amidines; permanent charge ensures interaction. |

This interactive table summarizes the relative potency of different cationic groups from a QSAR study on kappa-opioid receptor antagonists, highlighting the effectiveness of the quaternary ammonium group found in this compound.

The study concluded that kappa antagonist potency was a function of both the pKa (for ionizable groups) and the specific distance and geometry of the cationic substituent relative to the morphinan core. For quaternary ammonium compounds like this compound, the permanent charge ensures a consistent electrostatic interaction, and its potency is then modulated by how well the rest of the molecule fits into the receptor's binding pocket. These models underscore the importance of a positively charged nitrogen for antagonist activity at opioid receptors.

Predictive Models for Receptor Binding Affinity and Functional Potency

Predictive models are essential for estimating the binding affinity and functional activity of ligands at their target receptors. For this compound, these models focus on its interaction with opioid receptors.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive efforts. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully constructed for series of opioid receptor antagonists, including naltrexone analogues. nih.gov These models correlate the 3D structural features of molecules with their biological activity. By assembling and pooling data from various independent studies, robust and statistically significant models can be developed for the delta (δ), mu (μ), and kappa (κ) opioid receptors. nih.gov

These models have demonstrated excellent predictive power, showing a strong agreement between computationally predicted binding affinities and experimentally determined values for a wide range of structurally diverse antagonists. nih.gov For instance, studies on this compound and its analogues have determined their binding affinities (Ki) at μ and κ receptors. The parent compound, this compound, shows a Ki of 2.0 nM at the μ-receptor. nih.gov The modification of its structure, for example by creating an "open" carboxamide analogue, can alter this affinity. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the binding process. By simulating the movement of the ligand and receptor over time within a realistic environment (e.g., a solvated phospholipid bilayer), researchers can analyze the stability of the binding pose and calculate binding free energies. mdpi.com For naltrexone and its derivatives, MD simulations combined with methods like the Molecular Mechanics–Generalized Born Surface Area (MMGBSA) can reveal the specific energetic contributions responsible for binding potency. mdpi.com These studies highlight key interactions with amino acid residues in transmembrane domains TM2, TM3, TM7, and helix 6 of the mu-opioid receptor. mdpi.com

| Compound | Core Structure | Receptor | Binding Affinity (Ki) in nM |

| This compound (10) | This compound | μ | 2.0 |

| "Open" carboxamide analogue (8) | This compound | μ | 1.3 |

| "Closed" furan ring carboxamide (9) | This compound | μ | 36.5 |

| This compound (10) | This compound | κ | 1.4 |

| "Open" carboxamide analogue (8) | This compound | κ | 1.9 |

| "Closed" furan ring carboxamide (9) | This compound | κ | 24.5 |

This table presents binding affinity data for this compound and its analogues at mu (μ) and kappa (κ) opioid receptors, based on research findings. nih.gov

Descriptor Selection and Statistical Validation

The reliability of any QSAR model is critically dependent on the appropriate selection of molecular descriptors and rigorous statistical validation.

Descriptor Selection: In 3D-QSAR methods like CoMFA, the key descriptors are derived from molecular interaction fields. These typically include:

Steric Fields: These descriptors account for the shape of the molecule and the van der Waals interactions with the receptor. CoMFA studies on opioid antagonists have shown that variations in binding affinity are often dominated by steric interactions. nih.gov

Electrostatic Fields: These descriptors represent the electrostatic potential of the molecule and its interactions with charged or polar residues in the receptor binding site. nih.gov

By mapping these fields, CoMFA generates contour maps that visualize regions where steric bulk or specific electrostatic properties either enhance or diminish binding affinity, reflecting the "message-address" concept of opioid receptor ligands. nih.gov

Statistical Validation: To ensure a model is robust and has genuine predictive power, it must undergo thorough statistical validation. Key metrics and methods include:

Internal Validation: The "leave-one-out" cross-validation procedure is a standard method. It systematically removes one compound from the dataset, builds a model with the remaining compounds, and then predicts the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) indicates the internal predictability of the model. For opioid antagonists, CoMFA models have achieved high internal predictability with q² values of 0.67 for μ-receptors. nih.gov

External Validation: The model's predictive ability is further tested against an external test set—compounds that were not used in the model's creation. The correlation coefficient (r²) between the predicted and experimental activities of the training set indicates the model's self-consistency. High r² values, such as 0.92 for μ-receptor models, demonstrate a strong fit of the data. nih.gov

Data Pooling Validation: When combining datasets from different sources, a "leave one data set out" approach can be used to confirm the feasibility and statistical significance of pooling the data. nih.gov

The excellent agreement between predicted and experimental binding affinities across diverse ligands validates the superb predictive power of these computational models. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

In silico ADME prediction is crucial in early drug development to forecast the pharmacokinetic profile of a compound, helping to identify potential liabilities before extensive experimental testing.

Computational Approaches for Permeability and Solubility Prediction

The chemical structure of this compound is the primary determinant of its permeability and solubility. It is a quaternary ammonium salt, meaning the nitrogen atom in the morphinan structure is permanently charged due to methylation. This feature is a key molecular descriptor in computational ADME models.

Permeability Prediction: Computational models predict membrane permeability based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and charge. The permanent positive charge on this compound drastically reduces its lipophilicity and increases its polarity, making it highly hydrophilic.

Blood-Brain Barrier (BBB): In silico models, ranging from simple property-based rules to complex machine learning algorithms, consistently predict that highly polar, charged molecules will not readily cross the BBB. nih.govmdpi.com This prediction is confirmed by experimental evidence from animal studies, which show that this compound has very low brain-to-plasma concentration ratios, indicating it is a peripherally restricted opioid receptor antagonist. mdpi.comnih.govfrontiersin.org

Oral Absorption: The high polarity also suggests poor oral bioavailability. Caco-2 permeability assays are often used as an in vitro model for intestinal absorption, and computational models are trained on this data to predict oral absorption. arxiv.org For a compound like this compound, these models would predict low permeability across the intestinal epithelium.

Solubility Prediction: The ionic nature of this compound suggests high aqueous solubility. Computational models predict solubility based on a molecule's ability to form favorable interactions with water molecules. The permanent charge and the presence of hydroxyl groups on the this compound structure would lead to predictions of high water solubility.

Metabolism Site Prediction and Enzyme Inhibition Profiling

In silico tools can predict the metabolic fate of a drug by identifying likely sites of metabolism (SOMs) and the enzymes responsible. news-medical.net These methods can be broadly classified as ligand-based or structure-based. nih.gov

Metabolism Site Prediction: Ligand-based approaches use knowledge from known metabolic transformations of similar molecules or employ machine learning models trained on large datasets of metabolic reactions. researchgate.netnih.gov For this compound, these models would analyze the molecule for chemically labile points susceptible to enzymatic attack.

Experimental studies in rats have identified the primary metabolic pathways for this compound. nih.gov These findings provide a valuable reference for validating in silico predictions. The identified metabolites indicate that the primary metabolic reactions involve N-dealkylation and reduction.

| Metabolite | Metabolic Reaction |

| Naltrexone | N-demethylation of the quaternary amine |

| 7,8-dihydro-14-hydroxynormorphine | N-demethylation and reduction of the 6-keto group |

| 7,8-dihydro-14-hydroxynormorphinone | N-demethylation |

This table lists the metabolites of this compound identified in rat plasma following intravenous administration. nih.gov

Computational models would aim to predict these transformations. For example, expert systems would recognize the N-methylcyclopropyl group as a potential site for N-dealkylation by Cytochrome P450 (CYP) enzymes. Similarly, the 6-keto group would be identified as a likely site for reduction by carbonyl reductases.

Enzyme Inhibition Profiling: In silico tools can also predict whether a compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the CYP family (e.g., CYP3A4, CYP2D6). news-medical.netmdpi.com This is often done by building QSAR or pharmacophore models based on known inhibitors for each enzyme. Docking the compound into the active site of a CYP enzyme crystal structure is a structure-based approach to predict potential interactions. For this compound, these models would assess its potential for drug-drug interactions by predicting its inhibitory profile against key metabolic enzymes.

Advanced Research Applications and Methodological Innovations

Naltrexone (B1662487) Methiodide as a Pharmacological Probe in Neurobiological Research Models

The primary utility of naltrexone methiodide in neurobiology is its ability to dissect the contributions of central versus peripheral opioid pathways in various physiological and pathological processes.